
Corynecin V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corynecin V belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. It was first isolated from Corynebacterium hydrocarboclastus in 1972 . This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
Corynecin V has a molecular formula of C14H18N2O6 . Its structure includes a nitrophenylpropylamine moiety. The exact arrangement of atoms and bonds can be visualized through its chemical formula and spectroscopic data .
Chemical Reactions Analysis
While specific chemical reactions involving Corynecin V are not detailed, its acyl derivatives and analogs (such as Corynecin I, II, III, and IV) have been studied. These compounds share similarities with chloramphenicol and exhibit antibacterial properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antibacterial Research
Corynecin V is part of a complex of chloramphenicol-like acyl nitrophenylpropylamines isolated from Corynebacterium hydrocarboclastus . It exhibits activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol. Corynecin V shows similar species selectivity to chloramphenicol .
Biosynthesis Enhancement
The addition of certain amino acids to producing cultures, such as threonine, homoserine, and methionine, can increase the production of Corynecins. α-Ketobutyric acid has shown a similar effect in enhancing biosynthesis .
Mecanismo De Acción
Target of Action
Corynecin V is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It is active against both Gram-positive and Gram-negative bacteria . Although less potent than chloramphenicol, Corynecin V shows a similar species selectivity .
Mode of Action
Given its similarity to chloramphenicol, it is likely that corynecin v inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the addition of new amino acids to the growing peptide chain .
Biochemical Pathways
Corynecin V is produced by the bacterium Corynebacterium hydrocarboclastus . The addition of certain amino acids, such as threonine, homoserine, and methionine, to the producing cultures results in an increase in the production of Corynecin II . These amino acids and α-ketobutyric acid are incorporated into the propionyl group of Corynecin II .
Pharmacokinetics
It is known that corynecin v is soluble in ethanol, methanol, dmf, and dmso .
Result of Action
The result of Corynecin V’s action is the inhibition of bacterial growth. By preventing protein synthesis, Corynecin V disrupts essential cellular processes, leading to the death of the bacteria .
Action Environment
The action of Corynecin V can be influenced by various environmental factors. For instance, the presence of certain amino acids in the environment can increase the production of Corynecin II, a related compound . .
Propiedades
IUPAC Name |
[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRUKVGIPMAMF-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

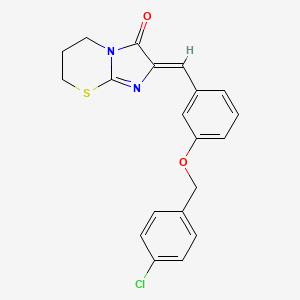
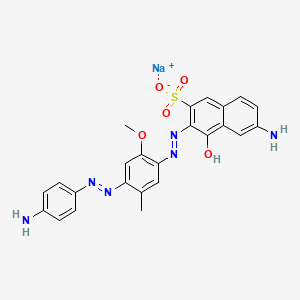


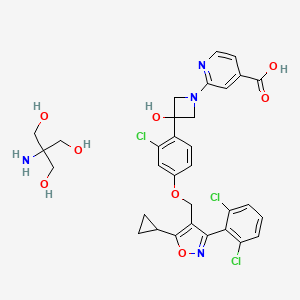
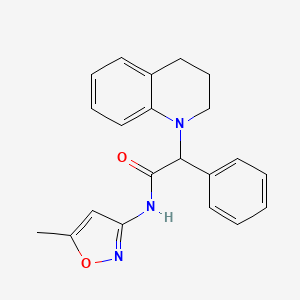
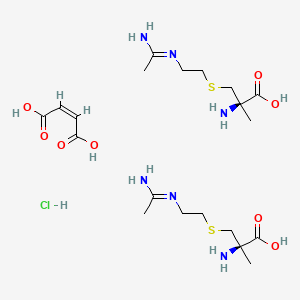
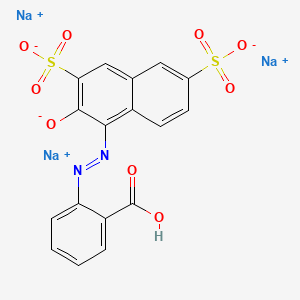


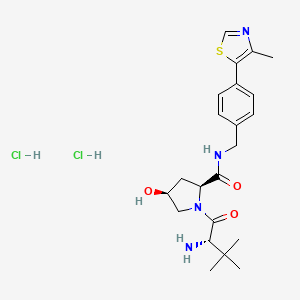
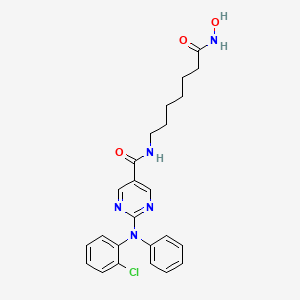

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)